molecular formula C20H17N5O5 B2902014 2-(2-hydroxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900010-70-0

2-(2-hydroxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2902014
CAS No.: 900010-70-0
M. Wt: 407.386
InChI Key: RECFIKAURWTCBI-UHFFFAOYSA-N
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Description

This purine-based carboxamide derivative features a 2-(2-hydroxy-3-methoxyphenyl) group at position 2 and a 9-(3-methoxyphenyl) substituent at position 9. The compound’s synthesis involves sequential reactions starting with thiourea intermediates and alkylation steps, as described by Huang et al. .

Properties

IUPAC Name

2-(2-hydroxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5/c1-29-11-6-3-5-10(9-11)25-19-15(23-20(25)28)14(17(21)27)22-18(24-19)12-7-4-8-13(30-2)16(12)26/h3-9,26H,1-2H3,(H2,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECFIKAURWTCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-hydroxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Molecular Formula : C23H23N5O4
  • Molecular Weight : Approximately 433.468 g/mol
  • Key Functional Groups : Hydroxy, methoxy, and an oxo group which contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been identified as a potential therapeutic agent against non-small cell lung cancer (NSCLC) . The following findings summarize its effects:

  • Inhibition of Cell Proliferation : Studies have shown that the compound inhibits the proliferation of cancer cells in vitro.
  • Induction of Apoptosis : Mechanistic studies suggest that it induces apoptosis in cancer cells through various pathways, potentially involving caspase activation and modulation of Bcl-2 family proteins.

Anti-inflammatory Properties

The structural similarities of this compound to known anti-inflammatory agents suggest its potential in reducing inflammation. Preliminary studies have indicated:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.
  • Potential Mechanisms : It is hypothesized that the methoxy groups enhance lipophilicity, allowing better penetration into cells and modulation of inflammatory pathways.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. Notable interactions include:

TargetBinding AffinityBiological Implication
EGFRHighInhibition of tumor growth
COX-2ModerateAnti-inflammatory effects

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on NSCLC :
    • A study involving NSCLC cell lines demonstrated a dose-dependent inhibition of cell growth with an IC50 value indicating potent activity.
    • The mechanism was linked to cell cycle arrest at the G1 phase.
  • Inflammation Model :
    • In vivo models showed that administration of the compound significantly reduced paw edema in rats, indicating anti-inflammatory effects.
  • Synergistic Effects :
    • Combination therapy studies with standard chemotherapeutics revealed synergistic effects, enhancing overall therapeutic efficacy while reducing side effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares the target compound with structurally related purine-6-carboxamide derivatives, emphasizing substituent variations and their implications:

Compound Name / ID Substituent at Position 2 Substituent at Position 9 Molecular Formula Molecular Weight Key Features
Target Compound 2-(2-Hydroxy-3-methoxyphenyl) 3-Methoxyphenyl C20H17N5O5* ~403.38 Hydroxy group enhances H-bonding; dual methoxy groups increase polarity .
9-(3-Methoxyphenyl)-8-oxo-2-(2-thienyl)-8,9-dihydro-7H-purine-6-carboxamide 2-Thienyl 3-Methoxyphenyl C17H13N5O3S 375.38 Thienyl group introduces sulfur, potentially altering solubility and π-π stacking.
2-(4-Hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-Hydroxyphenylamino 2-Methoxyphenyl C19H16N6O4 392.36 Amino group at position 2 may enhance reactivity or binding specificity.
9-(2-Methoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 3-Methylphenyl 2-Methoxyphenyl C20H17N5O3 375.38 Methyl group increases hydrophobicity; reduced H-bonding capacity.
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide 2-Methyl 4-Methylphenyl C14H13N5O2 283.29 Minimal polarity; compact structure may favor membrane permeability.

*Estimated based on structural analogs in .

Key Observations:

In contrast, methyl or thienyl substituents (e.g., ) reduce polarity and H-bonding capacity. The 4-hydroxyphenylamino group in introduces an additional hydrogen-bond donor (NH), which could enhance interactions with biological targets.

Impact on Lipophilicity and Solubility :

  • Methoxy and hydroxy groups (target compound, ) increase hydrophilicity, whereas methyl or thienyl groups () enhance lipophilicity. This trade-off influences bioavailability and metabolic stability.

For example, sulfur-containing thienyl groups () may improve binding to sulfur-rich enzyme active sites.

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